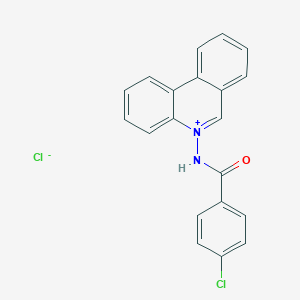

5-(4-Chlorobenzamido)phenanthridin-5-ium chloride

Description

5-(4-Chlorobenzamido)phenanthridin-5-ium chloride is a nitrogen heterocyclic compound that is structurally related to phenanthridine. Phenanthridine is known for its role as a DNA-binding fluorescent dye through intercalation, making it a significant compound in biochemical research .

Properties

CAS No. |

62764-34-5 |

|---|---|

Molecular Formula |

C20H14Cl2N2O |

Molecular Weight |

369.2 g/mol |

IUPAC Name |

4-chloro-N-phenanthridin-5-ium-5-ylbenzamide;chloride |

InChI |

InChI=1S/C20H13ClN2O.ClH/c21-16-11-9-14(10-12-16)20(24)22-23-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)23;/h1-13H;1H |

InChI Key |

XREHGBUKZWQURH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)NC(=O)C4=CC=C(C=C4)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(4-Chlorobenzamido)phenanthridin-5-ium chloride involves the condensation of 4-chlorobenzoyl chloride with phenanthridine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

5-(4-Chlorobenzamido)phenanthridin-5-ium chloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

5-(4-Chlorobenzamido)phenanthridin-5-ium chloride has several applications in scientific research:

Chemistry: It is used as a fluorescent dye for DNA-binding studies.

Biology: The compound is employed in cell viability assays and cytotoxicity studies.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzamido)phenanthridin-5-ium chloride involves intercalation into DNA. This intercalation disrupts the normal function of DNA by preventing replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which leads to the inhibition of DNA polymerase and other enzymes involved in DNA metabolism .

Comparison with Similar Compounds

5-(4-Chlorobenzamido)phenanthridin-5-ium chloride is similar to other DNA-binding fluorescent dyes such as ethidium bromide and propidium iodide. it is unique due to its specific structural modifications, which enhance its binding affinity and fluorescence properties. Other similar compounds include:

Ethidium Bromide: A widely used DNA stain in molecular biology.

Propidium Iodide: Used in flow cytometry to evaluate cell viability.

Acridine Orange: Another DNA-binding dye used in cell cycle studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.